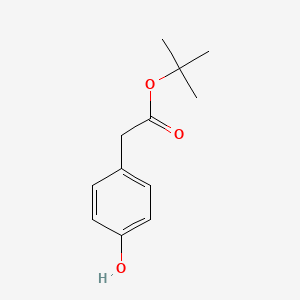

Tert-butyl 2-(4-hydroxyphenyl)acetate

Description

Tert-butyl 2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is characterized by the presence of a tert-butyl ester group attached to a phenyl ring substituted with a hydroxy group at the para position. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGDLOYUAYPSNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16010-88-1 | |

| Record name | tert-butyl 2-(4-hydroxyphenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-hydroxyphenyl)acetate typically involves the esterification of 4-hydroxyphenylacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of tert-butyl 2-(4-hydroxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Types of Reactions:

Oxidation: Tert-butyl 2-(4-hydroxyphenyl)acetate can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride is a commonly used reducing agent.

Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Quinones

Reduction: Alcohols

Substitution: Alkylated phenyl acetates

Scientific Research Applications

Tert-butyl 2-(4-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs with antioxidant activity.

Industry: It is used as a stabilizer in the production of plastics and rubber.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxyphenyl)acetate involves its ability to donate hydrogen atoms from the hydroxy group, thereby neutralizing free radicals and preventing oxidative damage. This antioxidant activity is attributed to the phenolic structure of the compound, which allows it to interact with reactive oxygen species and other free radicals .

Comparison with Similar Compounds

2,6-Di-tert-butyl-4-hydroxyphenyl acetate: This compound is similar in structure but has additional tert-butyl groups, enhancing its steric hindrance and stability.

4-Hydroxyphenylacetic acid: Lacks the tert-butyl ester group, making it less hydrophobic and less stable compared to tert-butyl 2-(4-hydroxyphenyl)acetate.

Uniqueness: Tert-butyl 2-(4-hydroxyphenyl)acetate is unique due to its combination of a phenolic hydroxy group and a tert-butyl ester group, which imparts both antioxidant properties and enhanced stability. This makes it particularly useful in applications requiring both chemical stability and antioxidant activity.

Biological Activity

Tert-butyl 2-(4-hydroxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly its antioxidant and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Tert-butyl 2-(4-hydroxyphenyl)acetate features a tert-butyl group attached to a phenolic structure, which is known for its biological activity. The phenolic hydroxyl group allows for hydrogen bonding and redox reactions, enhancing its interaction with biological targets. The presence of the tert-butyl moiety may also improve the compound's lipophilicity, potentially increasing its bioavailability and efficacy in biological systems.

Antioxidant Activity

The antioxidant properties of tert-butyl 2-(4-hydroxyphenyl)acetate are attributed to its ability to scavenge free radicals. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which can help reduce oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Table 1: Comparison of Antioxidant Activity of Phenolic Compounds

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Tert-butyl 2-(4-hydroxyphenyl)acetate | 25 | Free radical scavenging |

| Butylated Hydroxyanisole (BHA) | 15 | Free radical scavenging |

| Gallic Acid | 18 | Metal chelation and free radical scavenging |

Antimicrobial Activity

Tert-butyl 2-(4-hydroxyphenyl)acetate has been investigated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. For instance, research demonstrated that similar compounds could inhibit the growth of Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of phenolic compounds, tert-butyl 2-(4-hydroxyphenyl)acetate was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of tert-butyl 2-(4-hydroxyphenyl)acetate on various cancer cell lines. One study reported significant cytotoxic effects against B16 murine melanoma cells with an IC50 value in the micromolar range. This suggests that the compound may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

The mechanism underlying the biological activity of tert-butyl 2-(4-hydroxyphenyl)acetate involves several pathways:

- Antioxidant Mechanism : It scavenges free radicals, reducing oxidative stress.

- Antimicrobial Action : It disrupts bacterial cell membranes or inhibits essential enzymatic processes.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through various signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.